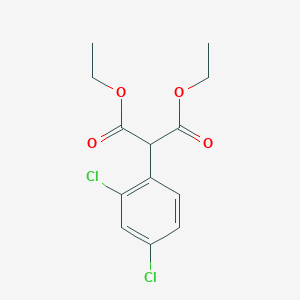
butyl(ethyl)carbamothioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(ethyl)carbamothioic S-acid, also known as BEC, is a chemical compound that has been studied extensively for its potential therapeutic applications. BEC belongs to the class of carbamothioic acids, which are known for their ability to inhibit the activity of certain enzymes. In
作用機序
The mechanism of action of butyl(ethyl)carbamothioic S-acid is complex and involves multiple pathways. One of the main pathways involves the inhibition of MMPs, which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid inhibits the activity of MMPs by binding to their active site and preventing substrate binding. Another pathway involves the modulation of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
butyl(ethyl)carbamothioic S-acid has been shown to have various biochemical and physiological effects. In cancer cells, butyl(ethyl)carbamothioic S-acid induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. butyl(ethyl)carbamothioic S-acid also inhibits the activity of MMPs, leading to a decrease in tumor invasion and metastasis. In neuronal cells, butyl(ethyl)carbamothioic S-acid enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immune cells, butyl(ethyl)carbamothioic S-acid inhibits the activity of various inflammatory mediators, leading to a decrease in inflammation.
実験室実験の利点と制限
One of the main advantages of butyl(ethyl)carbamothioic S-acid for lab experiments is its ability to inhibit the activity of MMPs, making it a useful tool for studying tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of butyl(ethyl)carbamothioic S-acid is its potential toxicity, which can vary depending on the cell type and concentration used. Careful dose-response studies are necessary to determine the optimal concentration of butyl(ethyl)carbamothioic S-acid for each experiment.
将来の方向性
There are several future directions for research on butyl(ethyl)carbamothioic S-acid. One direction is to further explore its potential therapeutic applications in cancer, neurobiology, and immunology. Another direction is to investigate its mechanism of action in more detail, particularly with respect to its interaction with MMPs and GABA-A receptors. Finally, future research could focus on developing more potent and selective analogs of butyl(ethyl)carbamothioic S-acid for use in lab experiments and potential therapeutic applications.
合成法
Butyl(ethyl)carbamothioic S-acid can be synthesized by reacting butylamine and ethylisothiocyanate in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
科学的研究の応用
Butyl(ethyl)carbamothioic S-acid has been studied for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. butyl(ethyl)carbamothioic S-acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurobiology, butyl(ethyl)carbamothioic S-acid has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. butyl(ethyl)carbamothioic S-acid has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In immunology, butyl(ethyl)carbamothioic S-acid has been studied for its potential role in modulating the immune response. butyl(ethyl)carbamothioic S-acid has been shown to inhibit the activity of various inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
特性
CAS番号 |
124416-35-9 |
|---|---|
製品名 |
butyl(ethyl)carbamothioic S-acid |
分子式 |
C7H15NOS |
分子量 |
161.27 g/mol |
IUPAC名 |
butyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H15NOS/c1-3-5-6-8(4-2)7(9)10/h3-6H2,1-2H3,(H,9,10) |
InChIキー |
MMMFNFQXDMCHLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C(=O)S |
正規SMILES |
CCCCN(CC)C(=O)S |
同義語 |
Carbamothioic acid, butylethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

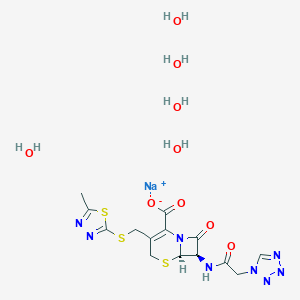


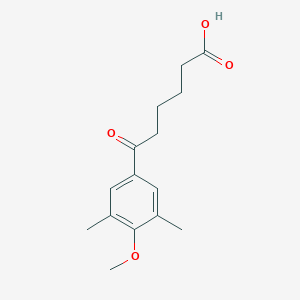



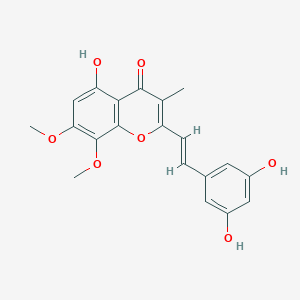

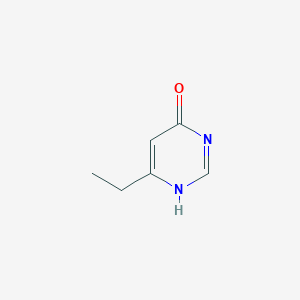
![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
